molecular formula C6H5F5N2 B2512310 4-Methyl-5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole CAS No. 1171011-59-8

4-Methyl-5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole

Cat. No.: B2512310
CAS No.: 1171011-59-8
M. Wt: 200.112
InChI Key: VRJIFIZGIKIZHV-UHFFFAOYSA-N
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Description

4-Methyl-5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule that binds to the mGluR5 receptor and prevents its activation by glutamate, a neurotransmitter in the brain. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Reactivity

Pyrazoles, including derivatives similar to 4-Methyl-5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole, are highlighted for their role in organic synthesis, especially in "click" chemistry. The synthesis and Diels–Alder reactivity of fluoro-methyl pyrazoles demonstrate their potential as scaffolds for further chemical transformations, offering routes to various fluorinated pyrazoles via late-stage fluorination. These compounds show considerable stability in the presence of biological nucleophiles, underscoring their utility in creating bioactive molecules or materials with enhanced biological stability (Abularrage, Levandowski, & Raines, 2020).

Antimicrobial and Antioxidant Activities

The design, synthesis, and characterization of pyrazole derivatives reveal their potential antimicrobial and antioxidant activities. For instance, a series of 4-fluoro-5-(perfluoroalkyl)pyrazoles prepared from organofluorosilicon building blocks displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This suggests their applicability in developing new antimicrobial agents for medical and pharmaceutical applications (Bouillon et al., 2001).

Catalytic Applications

Amino-functionalized ionic liquids containing pyrazole derivatives have been used as catalytically active solvents for the synthesis of 4H-pyrans, highlighting their utility in facilitating environmentally friendly and recyclable reaction mediums under microwave irradiation. This underscores the role of pyrazole derivatives in promoting green chemistry principles in synthetic methodologies (Peng & Song, 2007).

Luminescent Materials

Pyrazole derivatives have been explored for their luminescent properties, particularly in the context of energetic materials and OLEDs. For example, synthesis of pentafluorosulfanylpyrazole and its derivatives as energetic materials via click chemistry demonstrates their potential in enhancing the detonation performance of energetic materials. Similarly, Pt(II) phosphors bearing spatially encumbered pyridinyl pyrazolate chelates have shown mechanoluminescent properties and efficient performance in white OLEDs, indicating their applications in developing advanced luminescent materials (Ye et al., 2007; Huang et al., 2013).

Properties

IUPAC Name

4-methyl-5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N2/c1-3-2-12-13-4(3)5(7,8)6(9,10)11/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJIFIZGIKIZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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